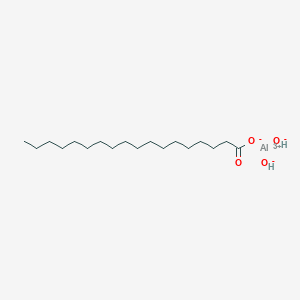

Dihydroxy(stearoyloxy)aluminum

Description

Properties

IUPAC Name |

aluminum;octadecanoate;dihydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.Al.2H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2-17H2,1H3,(H,19,20);;2*1H2/q;+3;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMCXQCYOVCMTB-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[OH-].[OH-].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37AlO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7047-84-9 | |

| Record name | Aluminum monostearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7047-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALUMINUM MONOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9BC99461E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydroxy(stearoyloxy)aluminum CAS 7047-84-9 chemical properties

Topic: Dihydroxy(stearoyloxy)aluminum (CAS 7047-84-9) Chemical Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Characterization, Rheological Mechanisms, and Pharmaceutical Utility

Executive Summary

Dihydroxy(stearoyloxy)aluminum (CAS 7047-84-9), commonly referred to as Aluminum Monostearate, represents a critical class of metallo-organic excipients. Unlike simple salts, this compound functions as a coordination complex where aluminum is ligated by both hydroxyl groups and a fatty acid chain. Its primary utility in pharmaceutical development lies in its ability to structure non-polar solvents into viscoelastic gels, serving as a viscosity modifier in oleaginous injectables and a stabilizing agent in vaccine formulations. This guide dissects the molecular architecture, the thermodynamic drivers of its gelling mechanism, and the rigorous quality standards required for its deployment in drug delivery systems.

Molecular Architecture & Physicochemical Identity

Structural Stoichiometry

Theoretically, dihydroxy(stearoyloxy)aluminum is defined by the formula Al(OH)₂(C₁₈H₃₅O₂) . However, commercially available pharmaceutical grades (USP/NF, Ph. Eur.) are not pure molecular entities but rather complex mixtures. They consist of aluminum coordinated with variable proportions of stearic acid (C18) and palmitic acid (C16).[1]

-

Chemical Formula: C₁₈H₃₇AlO₄ (Idealized)[2]

-

Molecular Weight: 344.47 g/mol (Idealized)

-

Coordination Geometry: The aluminum center typically adopts a distorted octahedral or tetrahedral geometry, bridging with hydroxyl groups to form polymeric chains or cyclic hexamers in the solid state.

Physicochemical Profile

The material exists as a fine, bulky, white to yellowish-white powder. Its hydrophobic nature dictates its solubility profile, rendering it insoluble in water, ethanol, and ether, but soluble in hot benzene, mineral spirits, and fixed oils.

Table 1: Key Physicochemical Constants

| Property | Specification / Value | Note |

| Melting Point | ~155°C (Decomposes) | Transitions to a plastic mass before melting. |

| Alumina (Al₂O₃) Content | 14.5% – 16.5% (Dried Basis) | Critical USP specification for stoichiometry verification. |

| Loss on Drying | ≤ 2.0% | Measured at 80°C for 16 hours.[3][4] |

| Specific Gravity | ~1.02 | Low density contributes to its "bulky" powder characteristic. |

| Free Fatty Acids | Controlled | Excess free acid affects gelling consistency. |

Rheological & Gelling Mechanisms

The defining characteristic of aluminum monostearate is its ability to transform liquid oils into semi-solid gels. This is not a simple thickening effect but a phase transition driven by the self-assembly of metal-soap coordination complexes.

The "Nano-Micelle" Network Theory

Historically, gelation was attributed to the formation of long polymeric chains. However, modern scattering data suggests a mechanism involving the formation of spherical nano-micelles.

-

Solvent Uptake: Upon heating in oil (>80°C), the crystalline lattice of the powder expands, allowing solvent intercalation.

-

Micellization: The aluminum head groups cluster to minimize steric strain, forming inverted micelles with fatty acid tails extending into the oil phase.

-

Fractal Aggregation: Upon cooling, these micelles aggregate via hydrogen bonding (hydroxyl groups) and van der Waals forces (alkyl chains) to form a fractal network that entraps the solvent.

Figure 1: Thermodynamic progression of aluminum monostearate gelation in oleaginous vehicles.

Pharmaceutical Applications & Formulation Science

Parenteral Depot Formulations

In veterinary and human medicine, aluminum monostearate is used to retard the release of active pharmaceutical ingredients (APIs) from oil-based injectables (e.g., Penicillin G Procaine). The gel network creates a tortuous diffusion path, effectively slowing the release kinetics and extending the therapeutic window.

Vaccine Adjuvanticity

While Aluminum Hydroxide and Phosphate are more common, Aluminum Monostearate has historical and niche utility as an adjuvant. Its mechanism extends beyond the simple "Depot Effect."

-

Depot Effect: Slows antigen release, prolonging immune system exposure.

-

Particulate Uptake: Aggregates antigen into particles (1-10 µm) that are more efficiently phagocytosed by Antigen Presenting Cells (APCs) than soluble proteins.

-

NLRP3 Activation: The crystalline aluminum particulates destabilize lysosomes in dendritic cells, triggering the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines (IL-1β, IL-18).

Figure 2: Mechanistic pathway of Aluminum Monostearate adjuvanticity, highlighting the transition from physical depot to cellular activation.

Manufacturing & Quality Control

Synthesis: The Precipitation Method

High-purity Aluminum Monostearate is typically synthesized via a double decomposition (precipitation) reaction. Direct reaction of aluminum hydroxide with stearic acid is inefficient due to low reactivity.[2]

Reaction Workflow:

-

Precursor Preparation: Formation of Basic Aluminum Chloride (Al(OH)₂Cl) from Aluminum Chloride and Sodium Hydroxide.[2]

-

Saponification: Stearic acid is neutralized with NaOH to form soluble Sodium Stearate.

-

Precipitation: The two solutions are mixed under controlled heat, precipitating the insoluble Aluminum Monostearate.

Chemical Equation:

Impurity Profiling

Quality control is rigorous, particularly for injectable grades.

-

Heavy Metals: Strict limits on Lead (Pb) and Arsenic (As), typically <10 ppm and <4 ppm respectively (or per ICH Q3D elemental impurity guidelines).

-

Free Fatty Acids: Unreacted stearic acid can act as a plasticizer, weakening the gel structure.

-

Water Soluble Salts: Residual NaCl from synthesis must be washed out to prevent osmotic issues in parenteral formulations.

Safety & Regulatory Landscape[5][6]

Regulatory Status

-

FDA: Listed in the Inactive Ingredient Database (IID) for IM and SC injections, ophthalmic, and oral formulations.

-

Pharmacopeia: Monographed in USP/NF (Aluminum Monostearate) and Ph.[5][6] Eur. (Aluminium Monostearate).[2][5][6][7][8][9][10]

-

GRAS: Generally Recognized As Safe for use in food packaging and select food additives.

Toxicology

While aluminum is a neurotoxin in high systemic concentrations (e.g., in dialysis encephalopathy), the bioavailability of aluminum from monostearate via oral or intramuscular routes is extremely low due to its insolubility. The primary safety consideration in formulation is the total aluminum load per dose, which must remain within established safety margins to prevent local granuloma formation or systemic accumulation in renally compromised patients.

References

-

United States Pharmacopeia (USP). Aluminum Monostearate Monograph.[6] USP-NF.[3][4][5][6] Link

-

European Pharmacopoeia (Ph.[6] Eur.). Aluminium Monostearate.[2][3][5][6][7][9][10][11] EDQM. Link

-

Shiroya, T., et al. "Gelling Nature of Aluminum Soaps in Oils." Journal of Colloid and Interface Science, vol. 331, no. 2, 2009, pp. 335-342. Link

-

HogenEsch, H. "Mechanisms of Immunopotentiation and Safety of Aluminum Adjuvants." Frontiers in Immunology, vol. 3, 2012. Link

-

Kool, M., et al. "Alum Adjuvant Boosts Adaptive Immunity by Inducing Uric Acid and Activating Inflammatory Dendritic Cells." Journal of Experimental Medicine, vol. 205, no. 4, 2008, pp. 869-882. Link

-

Rowe, R. C., et al. Handbook of Pharmaceutical Excipients. Pharmaceutical Press, 2009. Link

Sources

- 1. Aluminum Monostearate [doi.usp.org]

- 2. echemi.com [echemi.com]

- 3. Aluminum Monostearate or Aluminium Monostearate USP NF Manufacturers [aluminiumchloridehexahydrate.com]

- 4. ammol.org [ammol.org]

- 5. Specifications, SDS of Aluminum monostearate distearate Manufacturers [kingofchemicals.com]

- 6. Aluminum Monostearate n Aluminum Distearate USP NF Manufacturers [anmol.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 7047-84-9|Dihydroxy(stearoyloxy)aluminum|BLD Pharm [bldpharm.com]

- 10. atamankimya.com [atamankimya.com]

- 11. ES415541A1 - A PROCEDURE FOR THE PREPARATION OF PURE ALUMINUM MONOSTEARATE. - Google Patents [patents.google.com]

Aluminum monostearate molecular weight and structural formula

Technical Deep Dive: Aluminum Monostearate in Pharmaceutical Development

Executive Summary

Aluminum Monostearate is a critical functional excipient in pharmaceutical development, widely utilized for its gelling properties in lipophilic systems (organogels), particularly in vaccine adjuvants and parenteral depot formulations.[1][2][3][4][5][6][7][8] While chemically defined as the aluminum salt of stearic acid, its behavior in application is governed by its supramolecular assembly rather than its monomeric identity. This guide dissects the molecular architecture, physicochemical variance between theoretical and pharmacopeial grades, and the rheological mechanics of gelation.

Part 1: Chemical Identity & Structural Complexity[5]

The Discrepancy: Theoretical vs. Pharmacopeial

In a strict chemical sense, Aluminum Monostearate is Dihydroxy(stearato)aluminium .[3] However, researchers must distinguish between the reagent grade pure chemical and the pharmaceutical grade (USP/NF/EP) excipient. The latter is a complex mixture of aluminum salts of stearic acid (

Quantitative Comparison Table:

| Parameter | Theoretical Monomer | USP/NF Specification (Commercial) |

| Chemical Formula | Mixture of | |

| Molecular Weight | 344.47 g/mol | Variable (Avg. ~330–350 g/mol ) |

| Alumina ( | ~14.8% | 14.5% – 16.5% (Dried Basis) |

| Fatty Acid Composition | 100% Stearic Acid | Sum of Stearic + Palmitic |

| Physical Form | Crystalline Solid | Fine, bulky white powder |

| Solubility | Insoluble in water; Soluble in hot organic solvents | Forms gels in oils upon heating/cooling |

Structural Formula & Coordination

Aluminum monostearate is not a simple ionic salt.[1][3][5] The aluminum center is coordinatively unsaturated, driving the formation of polymeric networks or "soaps" via hydroxyl bridging and carboxylate coordination.

Key Structural Feature: The aluminum atom is bonded to two hydroxyl groups and one stearate group.[5] The carboxylate group of the stearic acid typically acts as a bidentate ligand or a bridging ligand between aluminum centers, fostering the formation of extended networks or inverted micelles in non-polar solvents.

Figure 1: Simplified coordination geometry of the Aluminum Monostearate monomer. In situ, these units aggregate via Al-O-Al bridging.

Part 2: Functional Mechanics (Rheology & Gelation)

Expertise Insight: Historically, the gelation of aluminum soaps in vegetable oils was attributed to the formation of linear polymeric chains.[10][11][12] However, modern high-resolution electron microscopy and rheological studies suggest a different mechanism: the formation of spherical nano-sized inverted micelles .

-

Dispersion: At room temperature, the powder is insoluble.

-

Swelling (Solvation): Upon heating (>100°C), the crystalline lattice breaks down. The polar head groups (

) cluster together to avoid the non-polar solvent, while the lipophilic stearate tails extend into the oil. -

Gelation: Upon cooling, these inverted micelles aggregate into a fractal network, trapping the oil via capillary forces and steric hindrance. This transition is highly sensitive to the cooling rate; rapid cooling ("shock cooling") often yields clearer, more stable gels compared to slow cooling which can lead to crystallization and syneresis (oil bleeding).

Part 3: Experimental Protocol (Organogel Preparation)

Objective: Preparation of a sterile-grade Aluminum Monostearate (AMS) organogel in Sesame Oil (2% w/v) for depot injection development.

Safety: Work in a fume hood. Hot oil presents a burn hazard.

Protocol Workflow

-

Materials:

-

Procedure:

-

Step 1 (Dispersion): Weigh the required amount of oil. Begin stirring at medium speed. Slowly sift the AMS powder (2% w/v) into the oil to avoid clumping.

-

Step 2 (Thermal Activation): Heat the mixture gradually. The target temperature is typically 120°C – 130°C .

-

Step 3 (Clarification): Maintain temperature until the solution becomes perfectly clear and transparent. This indicates the breakdown of the crystal lattice and formation of the micellar phase.

-

Step 4 (Gelation/Cooling): Remove from heat.

-

Critical Control Point: For a stable gel, cool rapidly to room temperature (e.g., place beaker in a water bath). Slow cooling promotes precipitation.

-

-

Step 5 (Sterilization): If for parenteral use, the hot sol (before gelling) can be filtered, or the final gel can be gamma-irradiated (though irradiation may affect viscosity).

-

Figure 2: Process flow for the thermal preparation of Aluminum Monostearate organogels.

Part 4: Analytical Characterization

To validate the quality of the raw material and the resulting gel, the following assays are standard.

Aluminum Content (Assay)

-

Method: Complexometric Titration (EDTA) or Ignition.

-

USP Procedure: Ignite the sample (~1g) at 1000°C to constant weight. The residue is

.[2][3][7] -

Calculation:

. -

Acceptance: 14.5% – 16.5%.[3]

Differential Scanning Calorimetry (DSC)

-

Purpose: To determine the gel-sol transition temperature and verify the absence of free fatty acid crystals (which would indicate incomplete reaction or degradation).

-

Expected Result: A broad endotherm usually between 100°C–130°C representing the "melting" of the coordination network. Sharp peaks below 60°C suggest free stearic acid impurities.

References

-

U.S. Pharmacopeia (USP). Aluminum Monostearate Monograph. USP-NF.[3][13] Link (Requires Subscription)

-

PubChem. Aluminum Monostearate - Compound Summary. National Center for Biotechnology Information. Link

-

FDA. Inactive Ingredient Search for Approved Drug Products. U.S. Food and Drug Administration.[3] Link

-

Shi, Y., et al. (2009). Gelling nature of aluminum soaps in oils. Journal of Colloid and Interface Science. Link

- Rowe, R. C., et al.Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Standard Industry Reference).

Sources

- 1. Aluminum Monostearate | C18H37AlO4 | CID 10246924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Aluminum Monostearate n Aluminum Distearate USP NF Manufacturers [anmol.org]

- 4. scispace.com [scispace.com]

- 5. Aluminium monostearate - Wikipedia [en.wikipedia.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aluminum Monostearate [doi.usp.org]

- 10. researchgate.net [researchgate.net]

- 11. Gelling nature of aluminum soaps in oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Aluminum Monostearate - Protheragen [protheragen.ai]

The Solubility Paradox: A Technical Guide to Dihydroxyaluminum Stearate Organogels

Topic: Solubility of Dihydroxyaluminum Stearate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroxyaluminum stearate (Aluminum Monostearate, CAS 7047-84-9) is not "soluble" in the traditional thermodynamic sense.[1] Unlike simple salts that dissociate in water, or small organic molecules that solvate in benzene, this metallo-organic soap functions as a rheology modifier and organogelator .

Its utility in pharmaceutical drug delivery (e.g., depot injections) and cosmetic formulation relies on a phase transition mechanism: it is insoluble in cold organic solvents but swells and disperses upon heating to form a colloidal gel structure upon cooling. This guide dissects the molecular architecture, solvent compatibility, and precise thermodynamic protocols required to harness this material.

Molecular Architecture & Physicochemical Profile

To understand the solubility behavior, one must understand the coordination chemistry driving the material.

-

Chemical Formula:

-

Structure: It exists not as discrete molecules but as a coordination polymer . The aluminum centers are linked by hydroxyl bridges (

), forming an inorganic backbone. The stearate (C18) fatty acid chains extend outward from this backbone, providing steric bulk and hydrophobicity. -

The "Solubility" Mechanism:

-

Cold: The inorganic backbones stack tightly via hydrogen bonding, preventing solvent penetration. The material appears as an insoluble white powder.[1]

-

Hot: Thermal energy breaks the inter-chain hydrogen bonds. Non-polar solvents intercalate between the stearate tails (swelling).

-

Cooling: The chains re-associate, but the solvent is now trapped within a fibrillar 3D network, forming a semi-solid gel.

-

Visualization: Coordination Polymer Structure

The following diagram illustrates the duality of the molecule: the polar inorganic core (insoluble in organics) and the non-polar organic shell (soluble in organics).

Solubility Landscape & Solvent Compatibility

The "solubility" of aluminum monostearate is highly dependent on temperature and solvent polarity. It is classified as a Lyotropic Liquid Crystal former.

Solvent Compatibility Matrix

| Solvent Class | Examples | Solubility Behavior (25°C) | Solubility Behavior (>100°C) | Application Note |

| Aliphatic Hydrocarbons | Mineral Oil, Hexane, Paraffin | Insoluble | Swells/Disperses | Ideal for organogels (oleogels).[2][3] |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Insoluble | Soluble | Forms clear sols; gels upon cooling. |

| Chlorinated Solvents | Chloroform, CCl₄ | Swelling | Soluble | High solvation power; disrupts gel structure. |

| Polar Protic | Water, Methanol | Insoluble | Insoluble/Hydrolysis | Water causes decomposition (hydrolysis) to Al(OH)₃. |

| Polar Aprotic | Acetone, Ethyl Acetate | Insoluble | Poor/Precipitates | Generally incompatible. |

| Peptizers | Octanol, Pyridine, Amines | N/A | Co-Solvent | Critical: Small amounts lower the gelation temperature. |

The Role of Peptizers

In industrial and research applications, "peptizers" are polar additives (e.g., alcohols, amines) added in trace amounts. They coordinate with the Aluminum center, weakening the Al-OH-Al hydrogen bonds.

-

Effect: Lowers the temperature required to disperse the soap.

-

Risk: Excess peptizer destroys the gel network, resulting in a liquid solution.

The Gelation Mechanism (Sol-Gel Transition)

Understanding the transition from a suspended powder to a clear gel is critical for reproducible manufacturing.

-

Induction (Room Temp): Solvent wets the outer stearate chains. No bulk dissolution occurs.

-

Swelling (Critical Temp

): Thermal energy overcomes the lattice energy of the Al-OH backbone. Solvent molecules penetrate between the layers. The particles swell significantly. -

Dispersion (

): The coordination polymer chains disentangle. The mixture becomes a clear, isotropic liquid (sol). -

Gelation (Cooling): As thermal motion decreases, the Al-OH groups re-associate. However, they cannot re-stack perfectly due to the trapped solvent. A "house of cards" or fibrillar network forms, trapping the liquid.

Experimental Protocol: Preparation of a Pharmaceutical Organogel

Objective: Create a sterile, stable 5% w/v Aluminum Monostearate organogel in light mineral oil (suitable for vaccine adjuvants or depot drug delivery).

Safety Warning: This protocol involves heating oils to high temperatures. Use a fume hood and appropriate PPE.

Materials

-

Dihydroxyaluminum Stearate (USP/NF Grade, micronized).

-

Light Mineral Oil (USP Grade).

-

Overhead Stirrer (High shear capability).

-

Oil bath or heating mantle with precise temperature control.

Step-by-Step Methodology

-

Dispersion (Cold):

-

Weigh mineral oil into a beaker.

-

Begin stirring at moderate speed (approx. 300-500 RPM) to create a vortex.

-

Slowly sift Aluminum Monostearate (5% w/w) into the vortex. Crucial: Do not dump in bulk; avoid clumping.

-

Result: A cloudy, white suspension.

-

-

Thermal Activation:

-

Begin heating the oil bath.[4][5] Target temperature: 150°C .

-

Monitor the internal temperature of the mixture.[5]

-

At ~90°C: Viscosity will increase as swelling begins (The "Gel Point").

-

At ~130°C: The mixture will begin to clear.

-

At 150°C: Maintain temperature for 15-30 minutes. The solution should be completely clear and transparent. Note: If it is not clear, the polymer backbone has not fully dissociated.

-

-

Controlled Cooling (The Critical Step):

-

Remove from heat.[1]

-

Rapid Cooling (Quenching): Produces a clearer, harder gel (smaller crystallites).

-

Slow Cooling: Produces a more opaque, softer paste (larger crystallites).

-

Standard Pharma Protocol: Stir slowly until temperature reaches 60°C, then stop stirring to allow the network to set undisturbed.

-

-

Maturation:

-

Allow the gel to rest for 24-48 hours. The viscosity often increases ("blooms") during this period as the network stabilizes.

-

Troubleshooting & Optimization

| Issue | Cause | Corrective Action |

| Grainy Texture | Incomplete dispersion or cooling too slowly. | Increase max temperature to 150°C; increase cooling rate. |

| Phase Separation (Bleeding) | Gel network too weak (low concentration) or syneresis. | Increase concentration (>2%); add a co-gelator (e.g., lecithin). |

| Loss of Viscosity over time | Moisture absorption (Hydrolysis). | Store in strictly anhydrous conditions. Al-soaps hydrolyze to Al(OH)₃ + Stearic Acid in moist air. |

| Cloudiness | Residual moisture or incomplete solvation. | Dry the powder before use; ensure temp >130°C. |

References

-

Ataman Chemicals. Aluminum Monostearate Technical Data Sheet. Retrieved from

-

ChemicalBook. Aluminum Monostearate Properties and CAS 7047-84-9. Retrieved from

-

National Institutes of Health (NIH). Development and Characterization of Organogels for Topical Delivery. Retrieved from

-

Muby Chemicals. Aluminum Monostearate USP/NF Specifications. Retrieved from

-

Royal Society Publishing. Aluminium soap, their nature and gelling properties. Retrieved from

Sources

Technical Guide: Aluminum Monostearate vs. Aluminum Distearate in Pharmaceutical Development

Topic: Physical Properties of Aluminum Monostearate vs. Aluminum Distearate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical formulation, particularly for organogels and lipophilic drug delivery systems, the distinction between Aluminum Monostearate and Aluminum Distearate is critical yet often overlooked. While both are aluminum carboxylates used as gelling agents, stabilizers, and viscosity modifiers, their functional behaviors diverge significantly due to their stoichiometry.

-

Aluminum Monostearate (Al-Mono) is a "heavy" gelling agent. Its high hydroxyl content facilitates extensive hydrogen bonding, creating rigid, high-viscosity networks suitable for sustained-release depots.

-

Aluminum Distearate (Al-Di) is a "medium" gelling agent. With reduced hydroxyl availability, it forms more flexible, lower-viscosity gels, often preferred for hydrophobic coating and moisture repellency rather than structural rigidity.

This guide dissects the molecular mechanisms, physical properties, and experimental protocols required to select and characterize the correct grade for your formulation.

Molecular Architecture & Stoichiometry

The fundamental difference lies in the ratio of stearic acid to aluminum and the resulting residual hydroxyl groups. These hydroxyls are the "active sites" for the intermolecular hydrogen bonding that drives gelation.

| Feature | Aluminum Monostearate | Aluminum Distearate |

| Formula | Al(OH)₂C₁₈H₃₅O₂ | Al(OH)(C₁₈H₃₅O₂)₂ |

| IUPAC Name | Dihydroxy(stearoyloxy)alumane | Hydroxy(distearoyloxy)alumane |

| Al:Stearic Ratio | 1:1 | 1:2 |

| Al₂O₃ Content | ~14.5% – 16.5% | ~10.5% – 12.5% |

| Hydroxyl Groups | Two (2) per molecule | One (1) per molecule |

| Primary Function | Strong Gellant (3D Network) | Hydrophobic Thickener |

Mechanistic Insight: The "Active Hydroxyl" Hypothesis

The gelation capability of aluminum soaps in non-polar solvents (oils) is not driven solely by chain entanglement of the stearate tails. It is driven by the polymerization of the aluminum-oxygen backbone.

-

Al-Mono possesses two -OH groups, allowing it to act as a multi-functional node. It can donate and accept multiple hydrogen bonds, leading to a cross-linked, polymeric "ladder" or lattice structure.

-

Al-Di , with only one -OH group, acts more like a chain terminator or linear extender. It cannot form the complex 3D cross-links seen in the monostearate, resulting in weaker gel strength.

Physicochemical Characterization

The following data consolidates physical properties relevant to formulation science.

Table 1: Comparative Physical Properties[2]

| Property | Aluminum Monostearate | Aluminum Distearate |

| Melting Point | ~155°C (Decomposes) | ~145°C – 157°C |

| Gelling Strength | High (Forms stiff gels at low conc.) | Medium (Forms soft pastes/fluids) |

| Solubility (Water) | Insoluble | Insoluble |

| Solubility (Ethanol) | Insoluble | Insoluble |

| Solubility (Hot Oil) | Soluble (Gels upon cooling) | Soluble (Thickens upon cooling) |

| Solubility (Benzene) | Soluble (Hot) | Soluble (Hot) |

| Specific Gravity | ~1.02 | ~1.01 |

| Ash Content | High (~28-30%) | Medium (~18-20%) |

Gelation Mechanism Visualization

The diagram below illustrates the supramolecular assembly difference. Al-Mono forms a rigid network via extensive Al-OH...O-Al bridging, whereas Al-Di forms linear chains.

Figure 1: Mechanistic pathway of gelation showing the structural impact of hydroxyl availability.

Pharmaceutical Applications

Veterinary Vaccine Adjuvants

While human vaccines typically use Aluminum Hydroxide or Phosphate, Aluminum Monostearate is a standard adjuvant in veterinary medicine, specifically for Water-in-Oil (W/O) emulsions .

-

Role: It stabilizes the emulsion and creates a "depot effect," slowing the release of the antigen from the injection site to prolong immune stimulation.

-

Selection: Al-Mono is preferred over Al-Di here because the higher viscosity ensures the emulsion remains stable during storage and prevents phase separation (creaming).

Organogels for Drug Delivery

Recent research utilizes Aluminum Monostearate to gel vegetable oils (e.g., sesame, peanut) for the delivery of lipophilic drugs.

-

Mechanism: The Al-Mono creates a physical trap for the oil.

-

Benefit: Allows for the suspension of moisture-sensitive drugs in a non-aqueous semi-solid format.

Experimental Protocols

To scientifically validate the grade of aluminum stearate or characterize a formulation, use the following self-validating protocols.

Protocol A: Rheological Profiling (The Gold Standard)

Objective: Quantify the "Gel Strength" and determine the Linear Viscoelastic Region (LVR).

-

Preparation:

-

Disperse 2% w/w Aluminum Stearate in mineral oil or vegetable oil.

-

Heat to 160°C under continuous stirring until clear (sol state).

-

Cool to 25°C at a controlled rate (e.g., 5°C/min) to form the gel.

-

-

Instrument: Stress-controlled Rheometer (e.g., Anton Paar MCR or TA Instruments DHR) with parallel plate geometry (40mm, sandblasted to prevent slip).

-

Step 1: Amplitude Sweep (Strain Sweep):

-

Frequency: 1 Hz (6.28 rad/s).

-

Strain: 0.01% to 100%.[1]

-

Output: Identify the LVR where G' (Storage Modulus) is constant.

-

Differentiation: Al-Mono will show a higher G' plateau (stronger solid character) and a longer LVR than Al-Di.

-

-

Step 2: Frequency Sweep:

-

Strain: Fixed within LVR (e.g., 0.1%).

-

Frequency: 0.1 to 100 rad/s.

-

Output: Plot G' and G''. For a true gel (Al-Mono), G' > G'' and both should be frequency-independent.

-

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Distinguish Mono vs. Di based on thermal transitions.

-

Sample: 5–10 mg of dry powder in a hermetically sealed aluminum pan.

-

Method: Heat from 30°C to 200°C at 10°C/min under Nitrogen purge.

-

Analysis:

-

Al-Distearate: Look for a sharp melting endotherm typically between 145°C–157°C .

-

Al-Monostearate: Look for a broader endotherm often accompanied by decomposition (browning) around 155°C–160°C .

-

Note: Commercial grades are often mixtures; multiple peaks indicate a blend of mono-, di-, and tristearates.

-

Protocol C: Chemical Verification (Alumina Assay)

Objective: Confirm stoichiometry (The "Self-Validating" Step).

-

Ignition: Incinerate 1.0 g of sample at 800°C for 4 hours.

-

Calculation: Weigh the residue (Al₂O₃).

-

Result:

-

Residue ~15-16% = Monostearate .

-

Residue ~11-12% = Distearate .

-

Residue ~6-9% = Tristearate .

-

-

Decision & Characterization Workflow

Use this logic flow to guide your experimental design.

Figure 2: Experimental workflow for identifying and validating Aluminum Stearate grades.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10246924, Aluminum Monostearate. [Link]

-

American Molecules. Aluminum Monostearate and Aluminum Distearate USP NF Grade Specifications. [Link][2]

-

Paint & Coatings Asia. How to Choose the Best Aluminium Stearate for Your Needs. [Link]

-

ResearchGate. Preparation and characterization of aluminum stearate (DSC and Thermal Analysis). [Link]

-

MDPI (Molecules). Oleogels—Their Applicability and Methods of Characterization. [Link]

Sources

Toxicity profile of aluminum monostearate in pharmaceutical formulations

[1]

Executive Summary

Aluminum Monostearate (AMS) is a critical functional excipient utilized primarily as a gelling agent, viscosity modifier, and vaccine adjuvant stabilizer. While designated as Generally Recognized as Safe (GRAS) for food applications and listed in the FDA Inactive Ingredient Database (IID), its safety profile in parenteral formulations requires rigorous characterization due to the bio-persistence of aluminum.

This guide analyzes the toxicological boundaries of AMS, distinguishing between the benign stearic acid moiety and the biologically active aluminum cation. It provides actionable protocols for quantifying aluminum burden and assessing the stability of AMS-based depot formulations, ensuring compliance with evolving regulatory standards for elemental impurities (USP <232>/<233> and ICH Q3D).

Physicochemical Identity & Functional Logic

To understand the toxicity of AMS, one must first understand its behavior in solution. Unlike soluble aluminum salts (e.g., AlCl₃), AMS is an organometallic soap.

-

Chemical Structure: Dihydroxy(stearato)aluminium (

). -

Solubility: Insoluble in water; soluble in ethanol, benzene, and mineral oils upon heating.

-

Mechanism of Action (Depot Effect): When dispersed in oil vehicles (e.g., peanut oil, sesame oil) and heated, AMS unfolds to form a cross-linked gel matrix. Upon cooling, this matrix traps active pharmaceutical ingredients (APIs) or antigens, retarding their release.

-

Toxicity Implication: The stability of this gel determines the rate of aluminum release. A poorly formed gel may "dump" aluminum systematically, spiking plasma levels, whereas a stable gel localizes the reaction, potentially causing granulomas.

-

Toxicological Profile

Systemic Toxicity: The Aluminum Burden

The systemic toxicity of AMS is governed by the pharmacokinetics of the aluminum ion (

-

Absorption: Bioavailability from AMS depots is deliberately low. Release is rate-limited by the hydrolysis of the gel matrix.

-

Distribution: Once solubilized,

binds to transferrin (approx. 90%) and distributes to bone (long-term storage) and the brain (neurotoxicity risk). -

Excretion: Renal filtration is the primary elimination route.

-

Risk Factor: Patients with renal impairment (GFR < 30 mL/min) are at high risk of aluminum accumulation, leading to dialysis encephalopathy or osteomalacia.

-

-

Acute Toxicity: Low.

(Oral, Rat) > 5000 mg/kg.

Local Toxicity: Granuloma Formation

The most common adverse event associated with AMS-adjuvanted injectables is the formation of sterile abscesses or granulomas at the injection site.

-

Pathology: Macrophagic myofasciitis (MMF).

-

Mechanism: Macrophages migrate to the depot site to phagocytose the foreign material. Because AMS is insoluble, macrophages become overloaded with aluminum crystals, leading to lysosomal destabilization and the release of pro-inflammatory cytokines (IL-1β, IL-6).

-

Outcome: Usually self-limiting nodules. However, persistent granulomas can occur if the particle size is too large (>10 µm) or the aluminum load per dose exceeds tissue tolerance.

Mechanisms of Action & Biological Fate

The following diagram illustrates the differential fate of Aluminum Monostearate based on formulation stability and administration route.

Figure 1: Biological fate of Aluminum Monostearate. Note the bifurcation between local granuloma formation (particulate phase) and systemic distribution (ionic phase).

Safety Assessment Protocols

To ensure the safety of an AMS-containing formulation, you must validate both the total aluminum content and the release characteristics.

Protocol 1: Total Aluminum Content via ICP-MS

Rationale: This protocol aligns with USP <233> Elemental Impurities to ensure the total aluminum load does not exceed the PDE (Permitted Daily Exposure) calculated for the specific route of administration.

Reagents:

-

Nitric Acid (

), Trace Metal Grade. -

Hydrochloric Acid (

), Trace Metal Grade. -

Internal Standard: Yttrium (

) or Scandium (

Workflow:

-

Sample Digestion:

-

Weigh 0.5 g of the AMS formulation into a microwave digestion vessel.

-

Add 8 mL

and 2 mL -

Seal and digest at 200°C for 15 minutes (ramp time 10 min).

-

Checkpoint: Solution must be completely clear. Turbidity indicates incomplete digestion of the stearate matrix.

-

-

Dilution:

-

Transfer digestate to a 50 mL volumetric flask.

-

Add Internal Standard (final conc. 10 ppb).

-

Dilute to volume with deionized water (18.2 MΩ).

-

-

Analysis:

-

Instrument: Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1]

-

Mode: Kinetic Energy Discrimination (KED) with Helium gas to remove polyatomic interferences (e.g.,

interfering with -

Calibration: 5-point curve (1 ppb to 1000 ppb Al).

-

-

Calculation:

Protocol 2: In Vitro Release Testing (IVRT) for Depot Integrity

Rationale: A "dumping" depot is a safety hazard. This protocol, adapted from USP <1724>, assesses the release rate of aluminum from the oil gel, serving as a proxy for in vivo stability.

Apparatus: USP Apparatus 4 (Flow-Through Cell) or vertical diffusion cell.

Workflow:

-

Membrane Selection: Use a synthetic membrane (e.g., Tuffryn®, 0.45 µm) that is compatible with the oil vehicle but retains the gel structure.

-

Medium Preparation:

-

Buffer: Citrate-Phosphate buffer pH 5.5 (mimicking the phagolysosome environment).

-

Note: Aluminum solubility is pH-dependent. At neutral pH (7.4), Al precipitates; acidic pH is required to simulate macrophage processing.

-

-

Loading:

-

Load 300 mg of AMS gel into the donor compartment.

-

Ensure no air bubbles exist between the gel and the membrane.

-

-

Sampling:

-

Flow rate: 4 mL/min (closed loop) or static sampling at 1, 2, 4, 8, 24, and 48 hours.

-

Replace withdrawn volume with fresh buffer.

-

-

Quantification:

-

Analyze aliquots using the ICP-MS method described in Protocol 1.

-

-

Acceptance Criteria:

-

Burst Effect: < 20% release in the first 2 hours (indicates good gel formation).

-

Sustained Release: Linear release profile (

) over 48 hours.

-

Regulatory & Risk Mitigation

Regulatory Status[3][4][5][6]

-

FDA: Listed in the Inactive Ingredient Database (IID).[2][3]

-

Injectable Limits: Variable. Consult the IID for the most current limits based on specific dosage forms (e.g., "Injection; Intramuscular").

-

-

EMA: Follows ICH Q3D guidelines. Parenteral aluminum is a Class 1 elemental impurity if not intentionally added. Since AMS is intentionally added, it must be justified by a safety risk assessment.

Risk Mitigation Strategies

| Risk | Mitigation Strategy |

| Batch-to-Batch Variability | Source AMS with strict specifications on the Al:Stearic Acid ratio (Di- vs Mono-stearate content affects gelling). |

| Injection Pain/Nodules | Optimize particle size of the suspended API. Ensure AMS is fully dissolved during the heating phase (typically >130°C) to prevent micro-crystals. |

| Systemic Toxicity | Calculate the Total Al per dose. Ensure it remains below the provisional tolerable weekly intake (PTWI) of 1 mg/kg body weight (JECFA), adjusted for parenteral bioavailability (100%). |

References

-

U.S. Food and Drug Administration (FDA). Inactive Ingredient Search for Approved Drug Products. [Link]

-

World Health Organization (WHO) / JECFA. Evaluation of certain food additives and contaminants: Aluminum.[4] Technical Report Series 959. [Link]

-

European Medicines Agency (EMA). ICH guideline Q3D on elemental impurities. [Link]

-

Gupta, R. K., et al. Aluminum compounds as vaccine adjuvants.[5][6] Advanced Drug Delivery Reviews, 32(3), 155-172. (Foundational text on Al-adjuvant mechanisms). [Link]

Sources

- 1. Determination of aluminum concentrations in biological specimens: application in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions | FDA [fda.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. Aluminum Monostearate | C18H37AlO4 | CID 10246924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pediatric Post‐Vaccine Aluminum Granuloma: Morin Stain as a Diagnostic Aid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Post-vaccination subcutaneous aluminum granuloma - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Principles and Engineering of Aluminum Monostearate Organogels

Executive Summary

Aluminum monostearate (AMS) organogels represent a critical class of viscoelastic materials in pharmaceutical development, particularly for sustained-release injectables and vaccine adjuvants. Unlike simple polymeric thickeners, AMS functions through a complex supramolecular assembly mechanism driven by coordination chemistry and solvophobic interactions.

This guide moves beyond basic "mixing instructions" to deconstruct the molecular causality of gelation. We will examine the transition from the classical "living polymer" theory to the contemporary "fractal aggregate" model, providing researchers with the mechanistic insight required to troubleshoot instability, syneresis, and inconsistent release profiles.

Molecular Architectonics & Gelling Mechanism[1]

The Chemical Species

Aluminum monostearate is chemically distinct from its di- and tri-stearate counterparts. Its theoretical formula is Al(OH)₂C₁₈H₃₅O₂ . The presence of two hydroxyl groups per aluminum center is the linchpin of its gelling capability, offering sites for extensive hydrogen bonding and coordination bridging that di- and tri-stearates lack.

The Mechanism: A Paradigm Shift

Historically, the gelation of AMS in non-polar solvents (e.g., mineral oil, vegetable oils) was attributed to the formation of linear "coordination polymers" (Al-O-Al backbones). However, recent high-resolution electron microscopy and rheological studies have refined this model.

Current Consensus (The Colloidal Aggregate Model):

-

Dissolution (Sol State): At high temperatures (>120°C), AMS molecules exist as discrete entities or small oligomers solvated by the non-polar medium. The non-polar fatty acid tails extend into the solvent, while the polar Al-OH heads remain shielded.

-

Nucleation (Cooling): As temperature drops, the solvophobic effect drives the polar heads to cluster, forming inverted micelles .

-

Fractal Assembly (Gel State): These micelles do not merely stack into infinite chains; they aggregate into spherical nano-particles which then jam together to form a fractal, fibrillar network . This network traps the solvent via capillary forces and steric hindrance.

Key Interaction Forces:

-

Primary: Coordinate covalent bonding between Aluminum and Oxygen (carboxylate).

-

Secondary: Hydrogen bonding between Al-OH groups of adjacent molecules.

-

Tertiary: Van der Waals forces between interdigitating stearate chains.

Visualization of the Gelling Pathway

Caption: Transition from solvated monomers to a jammed fractal network driven by cooling and polar interactions.

Thermodynamics & Solvent Compatibility

The gel strength (

| Parameter | High Compatibility (Weak Gel) | Low Compatibility (Strong Gel) |

| Solvent Type | Benzene, Toluene, Carbon Tetrachloride | Mineral Oil, Vegetable Oils (Peanut, Sesame) |

| Mechanism | Solvent heavily solvates tails; prevents tight network packing. | Solvent is expelled from aggregates; promotes tight junction zones. |

| Outcome | Clear, viscous sol (often no gel). | Turbid, rigid organogel. |

Expert Insight: For pharmaceutical depots, we intentionally select solvents with moderate incompatibility (like sesame or peanut oil). If the solvent is too compatible, the gel will dissolve/erode too quickly in vivo. If too incompatible, the gel may undergo syneresis (bleed oil) on the shelf.

Strategic Experimental Protocol

Objective: Manufacture a sterile, stable AMS organogel (2% w/v) suitable for injectable suspension.

Safety Note: AMS powder is fine and hydrophobic; inhalation hazard. Use distinct weighing boats to prevent static cling.

Materials

-

Gelator: Aluminum Monostearate (USP/NF Grade). Note: Ensure Al content is 7.2%–8.9% and free fatty acid < 7.0%.

-

Solvent: Super-Refined Sesame Oil (Low moisture is critical; water competes for H-bonds).

The "Thermal Cycle" Method

This protocol relies on a specific thermal history to erase "memory" of the powder's crystalline state.

| Step | Action | Critical Process Parameter (CPP) | Rationale (Causality) |

| 1 | Dispersion | Ambient Temp (20-25°C) | Disperse powder in oil under high shear (3000 rpm) to break agglomerates before heating. Prevents "fish eyes." |

| 2 | Solvation | Heat to 125°C ± 5°C | Ramping rate: 2°C/min. Hold for 30-60 mins. This ensures complete unfolding of AMS molecules and destruction of native crystal lattice. |

| 3 | Nucleation | Cool to 60°C | Cooling rate: Slow (0.5°C/min) . Rapid cooling freezes the system in a disordered state (weak gel). Slow cooling allows organized fibril growth. |

| 4 | Setting | Hold at 60°C for 1 hr | "Annealing" phase. Allows the fractal network to stabilize and strengthen junctions. |

| 5 | Aging | Cool to Ambient, Store 24h | The gel modulus ( |

Process Visualization

Caption: Thermal processing workflow emphasizing the critical annealing step for gel stability.

Characterization & Quality Control

To validate the mechanism and ensure batch-to-batch consistency, the following metrics are non-negotiable.

Rheological Fingerprinting

Perform Small Amplitude Oscillatory Shear (SAOS) tests.

-

Frequency Sweep (0.1 - 100 rad/s): A true gel will show

(Storage Modulus > Loss Modulus) across the entire range, with both independent of frequency. -

Yield Stress: Determine via stress ramp. Higher yield stress correlates with better suspension stability of solid drugs.

Differential Scanning Calorimetry (DSC)

-

Melting Endotherm: Typically ~100-120°C. A sharp peak indicates a highly crystalline, well-ordered gel. A broad, shallow peak suggests an amorphous, potentially unstable network.

-

Protocol: Heat from 25°C to 150°C at 5°C/min.

Syneresis (Oil Bleeding)

-

Test: Centrifuge gel at 3000g for 30 mins.

-

Limit: < 5% oil separation by weight. High syneresis indicates the Al:Fatty Acid ratio is incorrect or the cooling rate was too fast (network contraction).

References

-

Gelling Nature of Aluminum Soaps in Oils. PubMed. [Link]

-

Rheology of oleogels based on sorbitan and glyceryl monostearates. Grasas y Aceites. [Link]

-

Aluminum Monostearate (Compound Summary). PubChem. [Link]

-

Development and Characterization of Sorbitan Monostearate Organogels. AAPS PharmSciTech. [Link]

-

Preparation and characterization of aluminum stearate. Chemical Industry & Chemical Engineering Quarterly. [Link]

Technical Whitepaper & Safety Data Sheet (SDS): Dihydroxy(stearoyloxy)aluminum (Research Grade)

Executive Summary

Dihydroxy(stearoyloxy)aluminum, universally known in laboratory settings as aluminum monostearate (CAS: 7047-84-9), is a highly specialized excipient, rheology modifier, and immunological adjuvant [1]. Unlike conventional polymeric thickeners, its unique coordination chemistry—featuring two polar hydroxyl groups and one hydrophobic stearate ligand bound to a central aluminum atom—enables the creation of robust, thixotropic oleogels when dispersed in non-polar lipid vehicles.

As a Senior Application Scientist, I have designed this whitepaper to synthesize the core Safety Data Sheet (SDS) parameters with field-proven experimental methodologies. This guide provides researchers and drug development professionals with a self-validating framework for safely handling this compound and leveraging its unique physicochemical properties in sustained-release drug delivery and vaccine formulation.

Physicochemical Profile & Safety Data (The SDS Core)

To ensure experimental reproducibility and laboratory safety, understanding the intrinsic properties of dihydroxy(stearoyloxy)aluminum is paramount. The compound is a metallic soap that behaves as an inert, hydrophobic powder at room temperature but undergoes profound rheological phase transitions upon thermal activation [2].

Table 1: Physicochemical Specifications

| Parameter | Value / Description |

| Chemical Name | Dihydroxy(stearoyloxy)aluminum |

| Synonyms | Aluminum monostearate; Dihydroxy(octadecanoato-O-)aluminum |

| CAS Number | 7047-84-9 |

| Molecular Formula | Al(OH)₂C₁₈H₃₅O₂ |

| Molecular Weight | 344.47 g/mol |

| Appearance | Fine white to off-white voluminous powder |

| Melting Point | ~145°C (Literature); Decomposes at higher temperatures |

| Solubility | Insoluble in water, alcohol, ether. Soluble in hot vegetable/mineral oils, alkali. |

Table 2: Hazard Identification & Safe Handling (GHS)

| Category | Specification & Causality |

| GHS Classification | Generally not classified as a hazardous substance, but presents specific physical risks [2, 5]. |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2]. |

| Dust Explosion Risk | Critical: Fine organic dusts possess a massive surface area. Accumulation in unventilated spaces mixed with air can form explosive mixtures if exposed to an ignition source [5]. |

| PPE Requirements | N95/P2 Respirator (to prevent inhalation of fine particulates), Nitrile gloves, safety goggles (to prevent mechanical eye irritation) [1]. |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly sealed to prevent moisture ingress, which can prematurely alter gelation kinetics. |

Mechanistic Insights: Thixotropy & Adjuvant Depot Formation

The utility of dihydroxy(stearoyloxy)aluminum in pharmaceutical research stems from its structural duality. The long-chain hydrophobic stearate tail interacts favorably with non-polar solvents (e.g., peanut oil, squalene). Conversely, the polar dihydroxy-aluminum head groups are capable of extensive intermolecular hydrogen bonding.

When the powder is heated in an oil vehicle (>100°C), the thermal energy overcomes the initial crystalline lattice, uncoiling the polymer chains. Upon controlled cooling, the hydroxyl groups self-assemble into a 3D hydrogen-bonded network, trapping the solvent within a thixotropic gel matrix. In vaccine development (such as historical Adjuvant 65 analogs), this matrix acts as a physical depot, slowing the release of the aqueous antigen phase and prolonging immune system exposure to maximize antibody titers [3, 4].

Caption: Mechanistic pathway of thermal activation and self-assembly for thixotropic oleogel formation.

Self-Validating Experimental Protocols

In advanced formulation science, protocols must be self-validating—meaning each step contains an observable physical milestone to confirm success before proceeding to the next phase.

Protocol A: Preparation of a Sustained-Release Oleogel

Objective: Formulate a 5% (w/v) aluminum monostearate gel in a vegetable oil vehicle for sustained drug release. Causality Focus: The heating rate and maximum temperature dictate the homogeneity of the gel. Insufficient heat leaves un-dissolved aggregates; excessive heat degrades the stearate chain.

-

Weighing & Dispersion: Weigh 5.0 g of research-grade dihydroxy(stearoyloxy)aluminum. Gradually sift the powder into 100 mL of pharmaceutical-grade peanut oil under continuous low-shear stirring (300 rpm) at room temperature.

-

Self-Validation: The mixture should appear as a cloudy, heterogeneous suspension without large, dry clumps.

-

-

Thermal Activation: Transfer the suspension to a temperature-controlled oil bath. Increase the temperature at a rate of 2°C/min until reaching 120°C. Increase stirring to 600 rpm.

-

Causality: Slow heating prevents localized scorching. At ~110-120°C, the suspension will undergo a distinct phase transition.

-

Self-Validation: The cloudy suspension will transition into a clear, slightly viscous, homogeneous solution. This confirms the disruption of the crystalline lattice and the uncoiling of the stearate chains.

-

-

Controlled Cooling: Remove the vessel from the heat source. Allow it to cool to room temperature (20-25°C) statically (strictly without stirring).

-

Causality: Shear forces during the cooling phase will permanently fracture the nascent hydrogen-bonded network, resulting in a collapsed, low-viscosity system rather than a true thixotropic gel.

-

Self-Validation: Upon reaching room temperature, the vessel should contain a translucent, semi-solid gel that does not flow immediately upon inversion.

-

Protocol B: Formulation of a Water-in-Oil Vaccine Adjuvant Depot

Objective: Create a stable trivalent emulsion (oil/surfactant/thickener + aqueous antigen) analogous to highly effective Adjuvant 65 formulations [4].

Caption: Workflow for formulating a water-in-oil vaccine adjuvant using dihydroxy(stearoyloxy)aluminum.

-

Bivalent Oil Preparation: Intimately mix 5.0% (v/v) mannide monooleate into 43.6% (v/v) peanut oil.

-

Causality: Mannide monooleate is a low-HLB (Hydrophilic-Lipophilic Balance) surfactant essential for stabilizing water droplets within a continuous oil phase.

-

-

Trivalent Vehicle Formation: Slowly add 1.4% (w/v) dihydroxy(stearoyloxy)aluminum to the bivalent mixture. Heat to 120°C with continuous stirring until fully dispersed, then cool to room temperature.

-

Self-Validation: The resulting trivalent vehicle must be a clear, slightly thixotropic fluid free of particulate matter.

-

-

Emulsification: Slowly add 50.0% (v/v) of the aqueous antigen phase (e.g., phosphate-buffered saline containing the immunological agent) to the trivalent vehicle while subjecting the mixture to high-shear homogenization (e.g., 10,000 rpm for 3-5 minutes).

-

Causality: High shear is required to break the aqueous phase into micro-droplets. The aluminum monostearate network immediately stabilizes these droplets via steric hindrance, preventing coalescence and phase separation.

-

Self-Validation: The final product should be a milky-white, highly stable water-in-oil emulsion. A single drop placed on the surface of a beaker of water should remain intact as a bead and not disperse (confirming that the continuous phase is indeed oil).

-

References

-

Woodhour, A. F., et al. "New Metabolizable Immunologic Adjuvant for Human Use. 2. Short-term Animal Toxicity Tests." Proceedings of the Society for Experimental Biology and Medicine. Ovid.[Link]

- Brown, et al. "US3149036A - Adjuvant vaccine with aluminum monostearate, mannide monooleate, vegetable oil, and an aqueous phase immunolgical agent.

Critical Gelator Concentration (CGC) of Aluminum Monostearate in Vegetable Oils: A Technical Guide

Topic: Critical Gelator Concentration of Aluminum Monostearate in Vegetable Oils Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, Drug Development Professionals

Executive Summary

Aluminum Monostearate (AlSt) is a distinct class of organogelator used extensively in the pharmaceutical and cosmetic industries to structure apolar solvents, particularly vegetable oils (e.g., peanut, sesame). Unlike low-molecular-weight organic gelators (LMOGs) that form fibrillar networks via hydrogen bonding, AlSt operates through a coordination-driven micellar aggregation mechanism.

This guide defines the Critical Gelator Concentration (CGC) for AlSt, details the thermodynamic parameters required to induce gelation, and provides a validated protocol for the preparation of oleogels intended for sustained-release injectable depots.

Mechanistic Foundation: From Sol to Gel

To manipulate the CGC effectively, one must understand the underlying phase transition. Historically, it was believed that AlSt formed polymeric chains.[1] However, modern rheological and scattering data confirm a micellar aggregation mechanism .

The Micellar Theory

Upon heating in non-polar oil, the AlSt breaks down into monomers. As the system cools:

-

Monomer Self-Assembly: AlSt molecules organize into spherical nano-micelles, driven by the coordination of aluminum centers and the solvophobic effect of the stearate chains.

-

Fractal Aggregation: These micelles act as primary building blocks, aggregating into fractal clusters.

-

Network Jamming: At the CGC, these clusters jam together to form a space-spanning network that immobilizes the liquid oil phase.

Visualization of Gelation Mechanism

The following diagram illustrates the transition from dispersed monomers to a jammed gel network.

Figure 1: The micellar aggregation pathway of Aluminum Monostearate gelation in vegetable oils.

Critical Gelator Concentration (CGC) Values

The CGC is not a fixed constant; it is a variable dependent on the solvent's polarity and the specific grade of AlSt (ratio of mono-, di-, and tri-stearates). However, for pharmaceutical-grade Aluminum Monostearate (USP/NF) in standard vegetable oils, the values are consistent.

Comparative CGC Table

| Vegetable Oil Matrix | CGC Range (w/w) | Primary Application | Gel Characteristics |

| Peanut Oil | 2.0% – 2.5% | Depot Injections (e.g., Penicillin) | High viscosity, thixotropic, clear to translucent. |

| Sesame Oil | 2.0% – 3.0% | Sustained Release Steroids | High stability, excellent suspension of solids. |

| Soybean Oil | 2.5% – 3.5% | Veterinary Depots | Slightly softer gel; requires higher concentration for rigidity. |

| Castor Oil | > 5.0% | Topical/Cosmetic | High polarity of castor oil interferes with Al-coordination, requiring higher loads. |

Technical Insight: For injectable suspensions, a concentration of 2.0% (w/w) is the industry standard "sweet spot." This concentration provides sufficient yield stress to prevent sedimentation of suspended drug particles (Stokes' Law retardation) without creating a gel so stiff that it becomes difficult to inject (syringability issues).

Experimental Protocol: Determination & Preparation

The preparation of AlSt oleogels requires high thermal energy to overcome the activation barrier for micelle formation. Simply mixing at room temperature or low heat (e.g., 60°C) will result in a dispersion, not a gel.

Validated Preparation Workflow

Objective: Prepare a 2.0% w/w Aluminum Monostearate oleogel in Peanut Oil.

Materials:

-

Aluminum Monostearate (USP/NF grade, fine powder).

-

Super-Refined Peanut Oil (Low moisture content is critical; water competes for coordination sites).

-

Overhead stirrer with propeller blade.

-

Oil bath or heating mantle with digital temperature control.

Step-by-Step Protocol:

-

Dispersion (Ambient):

-

Weigh the peanut oil into a beaker.

-

Initiate stirring at 300–500 RPM to create a vortex.

-

Slowly sift the AlSt powder (2.0% w/w) into the vortex to avoid clumping.

-

Result: Cloudy suspension.

-

-

Thermal Activation (The Critical Step):

-

Heat the mixture to 135°C ± 5°C .

-

Note: You will observe a transition around 120°C where the solution begins to clear.

-

Hold at 135°C for 15–20 minutes. This ensures complete "melting" of the metal soap crystals and formation of the pre-gel micellar state.

-

Caution: Do not exceed 150°C to prevent oil oxidation or degradation of the stearate.

-

-

Controlled Cooling (Gelling):

-

Remove from heat.

-

Fast Cooling (Quenching): Pouring into a cool container yields a harder, more brittle gel (smaller crystal/micelle domains).

-

Slow Cooling: Allowing to cool in the bath yields a softer, more elastic gel (larger domains).

-

Recommendation: For injectables, a moderate cooling rate (approx. 5°C/min) is often preferred for consistency.

-

-

Maturation:

-

Allow the gel to rest undisturbed for 24–48 hours at room temperature. The network continues to "sinter" and strengthen during this period.

-

CGC Determination Method (Inverted Tube Test)

To determine the exact CGC for a new oil batch:

-

Prepare a series of vials with AlSt concentrations ranging from 1.0% to 4.0% in 0.25% increments.

-

Follow the heating protocol above.

-

After 24 hours of maturation, invert the vials.

-

The CGC is the lowest concentration where the sample does not flow under its own weight.

Factors Influencing Gel Strength & Stability[1]

Moisture Content

Water is a "poison" to AlSt gels. The aluminum center coordinates with hydroxyl groups. Excess water molecules block these sites, preventing micelle-to-micelle bridging.

-

Action: Always use anhydrous oils or dry the oil (e.g., vacuum heating) before adding AlSt.

Shear History

AlSt gels are thixotropic . They shear-thin during injection and recover viscosity upon standing.

-

Implication: If the gel is sheared too aggressively during cooling (e.g., high-speed homogenization below 60°C), the network may be permanently fractured, resulting in a lower final viscosity.

Free Fatty Acids (FFA)

High levels of free fatty acids in the oil can act as co-surfactants, stabilizing the monomers and preventing gelation, effectively raising the CGC.

-

Action: Use "Super Refined" or pharmacopoeial grade oils with low Acid Values.

References

-

Wang, X., & Rackaitis, M. (2009).[1] Gelling Nature of Aluminum Soaps in Oils. Journal of Colloid and Interface Science.

- Significance: Establishes the micellar aggregation mechanism, disproving the polymer chain theory.

-

Buckwalter, F. H., & Dickison, H. L. (1958). The effect of vehicle and particle size on the absorption of procaine penicillin G. Journal of the American Pharmaceutical Association.

- Significance: The seminal paper establishing 2% AlSt in peanut oil as the standard for depot injections.

-

Code of Federal Regulations (FDA). 21 CFR 172.863 - Salts of fatty acids.

-

Significance: Regulatory safety data for aluminum monostearate in food and drugs.[2]

-

-

U.S. Pharmacopeia (USP).

- Significance: Defines the quality standards (assay, Al2O3 content) required for reproducible CGC results.

-

Singh, V. K., et al. (2015). Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels. AAPS PharmSciTech.

- Significance: Provides comparative data on organogel preparation protocols and thermal analysis (DSC)

Sources

Hydrophobic Architecture of Dibasic Aluminum Stearate: A Technical Guide

The following technical guide is structured to provide an authoritative, mechanism-first analysis of Dibasic Aluminum Stearate, specifically focusing on its hydrophobic properties and pharmaceutical applications.

Executive Summary & Chemical Identity[1]

In the precise nomenclature of metallic soaps, Dibasic Aluminum Stearate refers to Aluminum Monostearate (

While commercial "Aluminum Stearate" is often a variable mixture of mono-, di-, and tri-stearates, the dibasic species is the functional powerhouse for gelling and structured hydrophobicity . Its unique stoichiometry allows it to polymerize via hydrogen bonding while presenting a dense array of hydrophobic alkyl chains to the environment.[1]

Key Technical Specifications:

-

Molecular Formula:

[1][2][4] -

Critical Attribute: High gelling capacity due to free hydroxyl groups; high water repellency due to C18 chain orientation.[1]

Molecular Mechanism of Hydrophobicity

The hydrophobic utility of dibasic aluminum stearate is not merely a function of its insolubility, but of its molecular self-assembly .

The Amphiphilic Paradox

The molecule is technically amphiphilic.[1] The aluminum-hydroxyl core is polar and capable of hydrogen bonding, while the stearate tail is non-polar and lipophilic.

-

Solid State: In powder form, the molecules crystallize such that the polar Al-OH cores sequester themselves internally, while the 18-carbon alkyl chains orient outward. This creates a "paraffin-like" surface energy barrier, resulting in contact angles with water often exceeding 120°.[1]

-

In Solvents (Oleogels): When heated in non-polar solvents (e.g., mineral oil, isopropyl myristate), the Al-OH groups polymerize, forming long inorganic backbones (

).[1] The stearate chains protrude from this backbone like bristles on a bottle brush, trapping the solvent via steric hindrance and van der Waals forces.

Visualization: The Hydrophobic Barrier & Gelling Network

The following diagram illustrates the dual-nature mechanism: the surface repulsion of water and the internal cross-linking that creates stable hydrophobic gels.

Caption: Figure 1. Mechanism of action showing the role of the C18 tail in surface hydrophobicity and the Al-OH core in network formation.

Pharmaceutical Applications

Controlled Release Oleogels

Dibasic aluminum stearate is the premier gelling agent for organogels (oleogels).[1] Unlike polymeric hydrogels, these systems are anhydrous.[1]

-

Mechanism: The stearate forms a 3D matrix in pharmaceutical oils (e.g., soybean oil).[1]

-

Utility: Sustained release of lipophilic APIs (Active Pharmaceutical Ingredients) via erosion and diffusion control.[1] The hydrophobic matrix minimizes water ingress, retarding hydrolysis of moisture-sensitive drugs.

Moisture Barrier in Solid Dosage Forms

Incorporated into tablet formulations, it acts as a hydrophobic lubricant.[1]

-

Advantage: Unlike Magnesium Stearate, the "dibasic" aluminum form has higher specific surface area and stronger covering power, providing superior moisture protection for hygroscopic APIs at lower concentrations (0.5% - 1.0% w/w).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed to be self-validating.

Protocol A: Quantification of Hydrophobicity (Powder Contact Angle)

Direct measurement of powder wettability is difficult due to surface roughness.[1] This protocol uses the Compressed Disc Method.

Materials:

-

Dibasic Aluminum Stearate Powder (USP/NF Grade).[1]

-

Hydraulic Lab Press (e.g., Carver Press).[1]

-

Goniometer (Contact Angle Meter).[1]

-

Deionized Water (18.2 MΩ[1]·cm).

Methodology:

-

Sample Preparation: Weigh 200 mg of powder.

-

Compression: Transfer to a 13mm IR die. Apply 5 metric tons of pressure for 2 minutes under vacuum (to remove air pockets). Critical Step: High pressure minimizes surface roughness effects.[1]

-

Measurement: Place the resulting smooth disc on the goniometer stage.

-

Droplet Deposition: Dispense a 5 µL droplet of deionized water onto the disc surface.

-

Capture: Record the image immediately (t=0) and at t=60s to check for absorption.

-

Calculation: Analyze the angle (

) using the Young-Laplace fitting method.-

Target:

indicates high hydrophobicity.[1]

-

Protocol B: Critical Gelling Concentration (CGC) Determination

Validates the "Dibasic" nature.[1] Only Mono/Distearates gel effectively; Tristearates precipitate.[1]

Materials:

Methodology:

-

Prepare a series of mixtures: 1%, 2%, 3%, 4%, 5% (w/w) Aluminum Monostearate in Mineral Oil.

-

Heat samples to 150°C while stirring (400 RPM). Observation: The mixture should turn clear (sol to gel transition temperature).

-

Maintain 150°C for 15 minutes to ensure complete disruption of the crystalline lattice.

-

Cool slowly to 25°C (room temperature).

-

Inversion Test: Invert the vial. The CGC is the lowest concentration where the sample does not flow under gravity.[1]

Comparative Data Analysis

The following table contrasts Dibasic Aluminum Stearate with other common metallic soaps, highlighting why it is the superior choice for hydrophobic gelling applications.

| Property | Dibasic Al-Stearate (Monostearate) | Al-Distearate | Al-Tristearate | Magnesium Stearate |

| Formula | ||||

| Metal Content | High (~8-9% Al) | Medium (~5-6% Al) | Low (~3-4% Al) | ~4-5% Mg |

| Gelling Ability | Excellent (Strong H-bonding) | Good | Poor (No OH groups) | None |

| Melting Point | ~160-170°C | ~145-160°C | ~115°C | ~130-140°C |

| Hydrophobicity | High | Very High | Highest | High |

| Primary Use | Gelling Agent, Stabilizer | Thickener | Varnish Flatting | Tablet Lubricant |

Note: "St" represents the Stearate moiety (

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing the material for a drug delivery application.

Caption: Figure 2. Step-by-step characterization workflow from raw material verification to final formulation testing.

References

-

PubChem. (2025).[1] Aluminum Monostearate (Compound Summary). National Library of Medicine.[1] [Link]

-

Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[1] (Standard reference for excipient monographs).

-

Ataman Chemicals. (n.d.).[1] Aluminum Monostearate Technical Overview. [Link][1]

-

Baerlocher. (n.d.).[1] Metallic Stearates: Aluminum Stearate Characteristics. [Link][1]

Sources

- 1. Aluminum Monostearate | C18H37AlO4 | CID 10246924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aluminium monostearate - Wikipedia [en.wikipedia.org]

- 3. ALUMINUM, DIHYDROXY(STEARATO)- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. ALUMINUM MONOSTEARATE | 7047-84-9 [chemicalbook.com]

Advanced Thermal Profiling of Aluminum Monostearate: Melting Point, Decomposition Kinetics, and Pharmaceutical Implications

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction to Aluminum Monostearate (AlSt)

Aluminum monostearate (Al(OH)₂C₁₈H₃₅O₂) is a dibasic organometallic salt synthesized from the reaction between stearic acid and aluminum hydroxide. In pharmaceutical and cosmetic development, it is widely utilized as a viscosity-increasing agent, an emulsion stabilizer, and a critical excipient for formulating prolonged-release injectable suspensions (e.g., penicillin G procaine)[1].

As a Senior Application Scientist, I frequently encounter formulation failures stemming from a fundamental misunderstanding of AlSt's thermal properties. Commercial AlSt is rarely a pure monomeric entity; it is a complex, amphiphilic mixture containing variable degrees of hydration, palmitate impurities, and polymeric metal carboxylate species. These structural variations directly dictate its thermal behavior, making rigorous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) mandatory for batch-to-batch reproducibility.

Thermal Transitions: The Melting Point Discrepancy

A common pitfall in pre-formulation screening is relying on a singular, static melting point for AlSt. While standard chemical literature often cites the melting point of pure aluminum monostearate at 155 °C [2], empirical thermal analysis of commercial pharmaceutical grades reveals a much broader softening and melting range.

The Causality of the Broad Melting Range

The long hydrocarbon chain of the stearate ligand favors self-assembly in nonpolar media, creating three-dimensional viscoelastic networks via metal–oxygen bridging and hydrogen bonding. Because commercial grades consist of varying proportions of aluminum monostearate and aluminum monopalmitate[2], the crystal lattice is highly heterogeneous.

When subjected to thermal stress, the breakdown of this 3D polymeric network does not occur at a sharp eutectic point. Instead, DSC thermograms typically exhibit a broad endothermic transition. Depending on the specific grade and degree of cross-linking, melting and gelation transitions can be observed anywhere from 145 °C up to 225 °C [3][4]. Furthermore, in composite systems (such as chitosan-AlSt matrices), the melting of dispersed AlSt has been observed in the specific range of 163 °C to 172 °C [5].

Thermal Decomposition Kinetics (TGA)

Aluminum monostearate does not have a true boiling point; it undergoes thermal decomposition before boiling can occur[2]. Understanding its degradation kinetics is vital for processes involving high heat, such as hot-melt extrusion or terminal sterilization.

Thermogravimetric analysis (TGA) reveals a multi-stage decomposition profile:

-

Dehydration Phase (< 150 °C): Minor mass loss corresponding to the evaporation of surface moisture and coordinated water molecules.

-

Primary Decomposition (318 °C – 403 °C): The major thermal event. The hydrocarbon chain undergoes homolytic cleavage and decarboxylation. Literature indicates that the primary degradation stages of AlSt peak around 318 °C and 403 °C [5].

-

Residue Formation (> 500 °C): The organic components are completely volatilized as carbon oxides, leaving behind a stable inorganic residue of aluminum oxide (Al₂O₃). According to USP32–NF27 standards, the Al₂O₃ residue must account for 14.5% to 16.5% of the initial dried weight[6].

Thermal degradation pathway of Aluminum Monostearate.

Quantitative Data Summary

To facilitate material selection and process parameter definition, the thermal and physicochemical properties of AlSt are summarized below.

| Property | Value / Range | Analytical Implication |

| Literature Melting Point | 155 °C[2] | Baseline for pure monomeric AlSt. |

| Commercial Melting Range | 145 °C – 225 °C[3][4] | Dictates processing temperatures for oleogel formation. |

| Primary Decomposition | 318 °C and 403 °C (Peak)[5] | Defines the upper limit for thermal processing (e.g., HME). |

| Residue on Ignition | 14.5% – 16.5% (as Al₂O₃)[6] | Critical USP/NF quality control metric for purity. |